N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide
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Description
“N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide” is a chemical compound that is part of the thiadiazole family . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This compound is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various chemical reactions . For instance, hydrazonoyl halides react with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide to form 1,3,4-thiadiazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions. For instance, the formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR) . These techniques provide information about the functional groups and the chemical environment of the atoms in the molecule, respectively .Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in a way that alters their function, leading to downstream effects .
Biochemical Pathways
One study indicated that a compound with a thiadiazole scaffold played a role in the mitochondria gls1 pathway, which led to the upregulation of ros levels .
Result of Action
Thiadiazole derivatives, including N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide, have shown anticancer effects in Panc-1 cells, with an IC50 similar to that of sorafenib . This suggests that the compound may have a cytotoxic effect on cancer cells.
Future Directions
Thiadiazole derivatives, including “N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide”, have shown potential in various applications, particularly as anticancer agents . Future research could focus on further exploring the therapeutic potential of these compounds and developing more effective anticancer strategies .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-25(23,16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-10-21(11-9-14)17-12-18-24-19-17/h1-7,12,14,20H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHOSXPYUCDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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